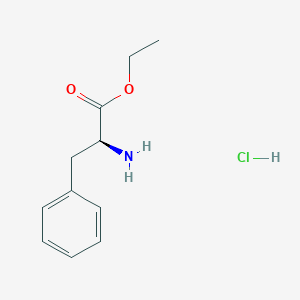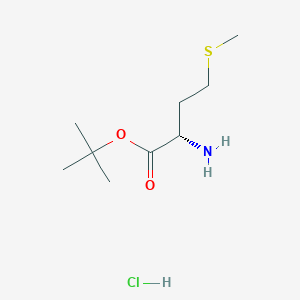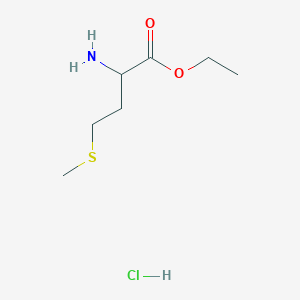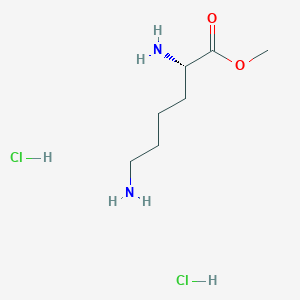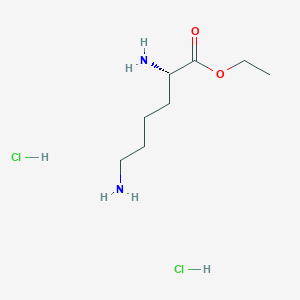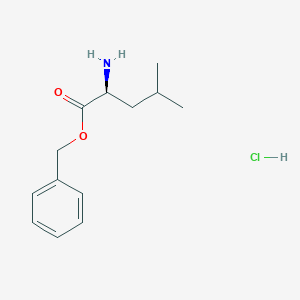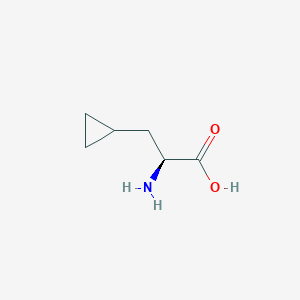
(s)-2-Amino-3-cyclopropylpropanoic acid
Overview
Description
-2-Amino-3-cyclopropylpropanoic acid, also known as ACPPA, is an amino acid derivative that has been studied extensively for its potential applications in scientific research and drug development. ACPPA is a cyclic amino acid, meaning it is composed of a ring of atoms that contains an amino group and a carboxylic acid group. It is an important intermediate in the synthesis of many compounds and has been used in a variety of laboratory experiments.
Scientific Research Applications
Peptide Synthesis and Modification : The copper(I)-catalyzed cycloaddition of azides to alkynes, involving compounds like 2-azido-2-methylpropanoic acid, is crucial in peptide synthesis, particularly in solid-phase peptide synthesis. This process results in diversely substituted triazoles in peptide backbones or side chains (Tornøe, Christensen, & Meldal, 2002).
Biological Toxicity and Antifungal Applications : Compounds related to 2-amino-3-cyclopropylpropanoic acid, extracted from mushrooms like Amanita cokeri, show significant toxicity to certain fungi, insects, and bacteria. This suggests potential use in antifungal and antibacterial applications (Drehmel & Chilton, 2002).
Development of β-Peptides : Synthesis of β-peptides using geminally disubstituted β-amino acids, such as derivatives of 3-aminopropanoic acid, is significant for developing peptides that do not fit into traditional secondary structures. These peptides have potential therapeutic and biochemical applications (Seebach et al., 1998).
Neurological Research : Cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid, related to 2-amino-3-cyclopropylpropanoic acid, have been studied for their role as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, suggesting potential applications in neurological research and therapy (Dappen et al., 1991; Dappen et al., 2010).
Biochemical and Synthetic Applications : Research on α,β-Diamino acids, including 2,3-diaminopropionic acid, has increased due to their presence in biologically active compounds. They serve as building blocks in synthesis and modulate biological behavior in peptides (Viso et al., 2011).
Antifungal Peptide Research : Computational studies on antifungal tripeptides, involving compounds like 2-amino-3-phenylpropanamido acids, help in understanding their molecular properties and reactivity, contributing to drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Cancer Research : The synthesis of amino acid derivatives like 3-(4-(1, 2, 4, 5-tetrazine-3-yl) phenyl)-2-aminopropanoic acid, which have applications in cancer cell labeling and peptide modification, shows the scope of (s)-2-Amino-3-cyclopropylpropanoic acid in oncological research (Ni et al., 2015).
properties
IUPAC Name |
(2S)-2-amino-3-cyclopropylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUXJMWPVJQIHI-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426241 | |
| Record name | L-Cyclopropylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102735-53-5 | |
| Record name | L-Cyclopropylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-3-cyclopropylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




